molecular formula C11H14FNO2 B1587938 Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- CAS No. 54041-17-7

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

Cat. No.: B1587938
CAS No.: 54041-17-7
M. Wt: 211.23 g/mol
InChI Key: RISGISSUGUGJMO-UHFFFAOYSA-N
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Description

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide, also known as flufenacet-alcohol, is primarily used as a selective herbicide . The primary targets of this compound are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .

Mode of Action

The mode of action of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFA) in plants . This disruption of cell division prevents the growth of targeted weeds .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of VLCFA. The inhibition of this pathway disrupts cell division, leading to the death of the targeted weeds . Additionally, resistance to this compound can evolve due to enhanced glutathione transferase (GST) activity in certain weed populations .

Pharmacokinetics

It is known that the compound is moderately soluble in water .

Result of Action

The molecular and cellular effects of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide’s action result in the death of the targeted weeds. By inhibiting the synthesis of VLCFA, the compound disrupts cell division, preventing the growth of the weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide. For instance, the compound’s persistence in soil and water/sediment systems can be influenced by environmental conditions . Additionally, the compound’s efficacy can be affected by the presence of GST inhibitors in certain weed populations .

Biochemical Analysis

Biochemical Properties

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes.

Cellular Effects

The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in its application.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISGISSUGUGJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041571
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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CAS No.

54041-17-7
Record name N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54041-17-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide
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Synthesis routes and methods I

Procedure details

In a 500 ml flask, 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate in 340 ml of solvent or solvent mixture are heated with stirring to reflux temperature (100° C.). The reaction is monitored by gas chromatography (sampling after in each case 1 hour). The results are compiled in the table which follows.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
340 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a suitable apparatus (500 ml flask), 23.0 g (0.1 mol) of N-chloroacetyl-N-isopropyl-4-fluoroaniline and 11.7 g (0.11 mol) of sodium carbonate are refluxed (100° C.) in a solution of 140 ml of water and 200 ml of N-methylpyrrolidone. After 2.5 hours, the solvent mixture is stripped off in vacuo and the residue distilled at 2 to 3 torr and 132° to 135° C. This gives 18.1 g (86% of theory) of N-hydroxyacetyl-N-isopropyl-(4-fluoroaniline) with a purity of 99.1% (GC).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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